1-Benzoylpiperidine-3-carboxylic acid
Overview
Description
1-Benzoylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 1-Benzoylpiperidine-3-carboxylic acid is 1S/C13H15NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)
. The canonical SMILES representation is C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)O
.
Physical And Chemical Properties Analysis
1-Benzoylpiperidine-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 233.26 g/mol . The compound has a melting point of 187-188 degrees Celsius . It has a topological polar surface area of 57.6 Ų .
Scientific Research Applications
Piperidine Derivatives in Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Piperidine Derivatives in Proteomics Research 1-Benzoylpiperidine-3-carboxylic acid is a product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment targets for diseases.
Piperidine Derivatives in Organic Synthesis Piperidine derivatives have been used in the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid . This includes the key one-pot azide reductive cyclization of aldehyde. The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .
1. Use in Material Science Carboxylic acids, including 1-Benzoylpiperidine-3-carboxylic acid, have applications in material science . They can be used in the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene . This can help promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
2. Use in Polymer Science Carboxylic acids are used in polymer science . They can be used as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .
3. Use in Nanotechnology Carboxylic acids, including 1-Benzoylpiperidine-3-carboxylic acid, have applications in nanotechnology . They can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
1. Use in Medicinal Chemistry Piperidine derivatives, including 1-Benzoylpiperidine-3-carboxylic acid, play a significant role in medicinal chemistry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
2. Use in Amide Bond Formation Carboxylic acids, including 1-Benzoylpiperidine-3-carboxylic acid, are traditionally used in amide bond formation . The amide bond is of particular importance, not only for its key function in peptide/protein structures, but also its role in a large number of natural and synthetic small molecules and polymers .
3. Use in Chemical Synthesis 1-Benzoylpiperidine-3-carboxylic acid can be used in the synthesis of various organic compounds . Its chemical structure is highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Safety And Hazards
properties
IUPAC Name |
1-benzoylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJBJCCSDLXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389680 | |
Record name | 1-Benzoylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpiperidine-3-carboxylic acid | |
CAS RN |
13850-76-5 | |
Record name | 1-Benzoylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzoylpiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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